

Application Notes and Protocols: Colony Formation Assay Using CHI-KAT8i5

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: CHI-KAT8i5

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Abstract

This document provides a detailed protocol for a colony formation assay to evaluate the efficacy of **CHI-KAT8i5**, a specific inhibitor of lysine acetyltransferase 8 (KAT8), in esophageal squamous cell carcinoma (ESCC) cell lines. **CHI-KAT8i5** has been shown to suppress tumor growth by inhibiting KAT8-mediated stabilization of the oncoprotein c-Myc.[1] The following application notes offer a comprehensive guide to performing this assay, including quantitative data presentation and a diagram of the relevant signaling pathway.

Introduction

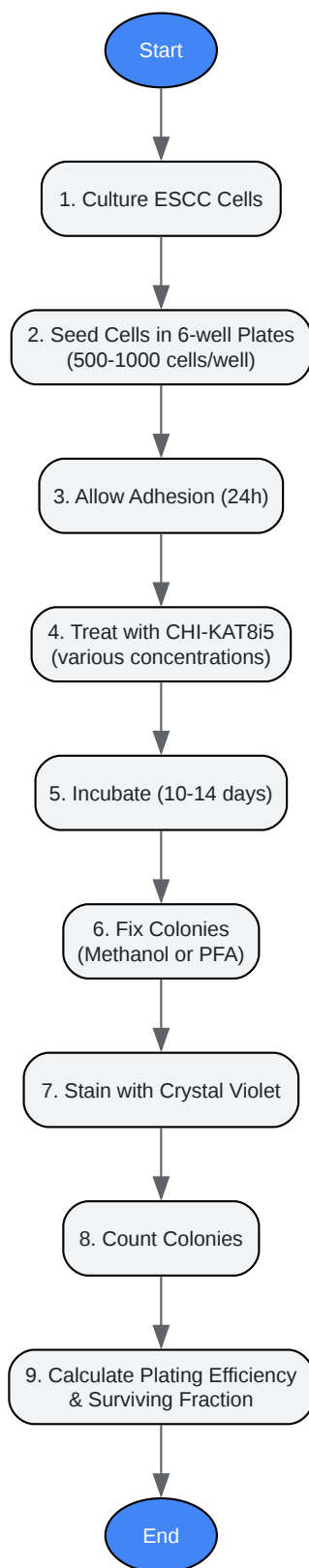
Lysine acetyltransferase 8 (KAT8), also known as MOF or MYST1, is a histone acetyltransferase that plays a crucial role in chromatin modification and gene regulation.[2] Dysregulation of KAT8 activity has been implicated in the progression of various cancers, including esophageal squamous cell carcinoma (ESCC). One of the key mechanisms by which KAT8 promotes tumorigenesis is through the acetylation and subsequent stabilization of the proto-oncoprotein c-Myc.[1] c-Myc is a transcription factor that drives cell proliferation, and its stability is tightly regulated by the ubiquitin-proteasome system.[3][4] KAT8-mediated

acetylation of c-Myc is thought to protect it from ubiquitination and subsequent degradation, leading to its accumulation and the promotion of cancer cell proliferation.

CHI-KAT8i5 is a novel, specific inhibitor of KAT8 that has demonstrated significant anti-tumor activity in ESCC models by disrupting the KAT8-c-Myc signaling axis. The colony formation assay is a robust in vitro method to assess the long-term effects of a compound on the proliferative capacity of single cells. This assay is particularly valuable for determining the cytotoxic and cytostatic effects of anti-cancer agents like **CHI-KAT8i5**.

Signaling Pathway: KAT8-Mediated c-Myc Stabilization

The following diagram illustrates the signaling pathway involving KAT8 and c-Myc, and the mechanism of action for **CHI-KAT8i5**. Under normal conditions, KAT8 acetylates c-Myc, which prevents its recognition by E3 ubiquitin ligases (such as Fbxw7), thereby stabilizing the c-Myc protein.^[4] Stabilized c-Myc translocates to the nucleus and activates the transcription of target genes involved in cell cycle progression and proliferation. **CHI-KAT8i5** inhibits the acetyltransferase activity of KAT8. This leads to reduced c-Myc acetylation, making it susceptible to ubiquitination and subsequent proteasomal degradation. The resulting decrease in c-Myc levels leads to the downregulation of its target genes and an inhibition of cell proliferation.



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